2-Phenylmethoxyiminooctanoic acid
Description
Octanoic acid, 2-[(phenylmethoxy)imino]- is a substituted octanoic acid derivative featuring a phenylmethoxy-imino group (-N=O-CH₂-C₆H₅) at the second carbon position. This structural modification introduces unique physicochemical and biological properties compared to unmodified octanoic acid (caprylic acid), a medium-chain fatty acid widely present in plant oils and dairy products . Notably, it has been referenced in mycoplasma testing protocols, indicating possible antimicrobial or biochemical utility .
Properties
CAS No. |
5435-48-3 |
|---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
2-phenylmethoxyiminooctanoic acid |
InChI |
InChI=1S/C15H21NO3/c1-2-3-4-8-11-14(15(17)18)16-19-12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3,(H,17,18) |
InChI Key |
TVRKKLMIINVXNE-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCC/C(=N\OCC1=CC=CC=C1)/C(=O)O |
Canonical SMILES |
CCCCCCC(=NOCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Octanoic acid, 2-[(phenylmethoxy)imino]- is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Biology: This compound has been studied for its potential biological activities, including antimicrobial properties. It may be used in the development of new antibiotics or antifungal agents.
Medicine: Research is ongoing to explore the therapeutic potential of octanoic acid, 2-[(phenylmethoxy)imino]- in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which octanoic acid, 2-[(phenylmethoxy)imino]- exerts its effects involves its interaction with specific molecular targets. The phenylmethoxyimino group can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare octanoic acid, 2-[(phenylmethoxy)imino]- with structurally related octanoic acid derivatives, emphasizing substituent groups, molecular properties, and applications.
Key Observations:
Compared to esters like 3-phenylpropyl octanoate, the imino group may reduce volatility and enhance stability under acidic conditions .
Molecular Weight and Solubility: The target compound (275.33 g/mol) is lighter than brominated derivatives (442.27 g/mol) but heavier than hydroxy-TMS analogs (304.57 g/mol). Its solubility in organic solvents (e.g., chloroform, ethyl acetate) is expected to exceed that of unmodified octanoic acid due to the aromatic substituent .
Biological Activity: While octanoic acid itself exhibits antimicrobial properties , the phenylmethoxy-imino group may enhance specificity against microbial targets, as inferred from its mention in mycoplasma testing . This contrasts with amino- and thio-substituted derivatives, which are more likely used in biochemical assays or industrial processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
